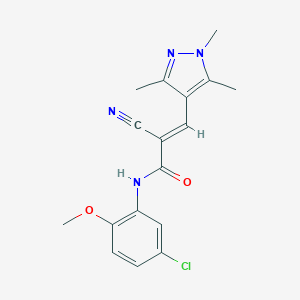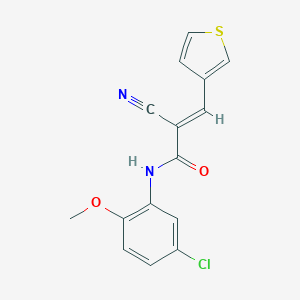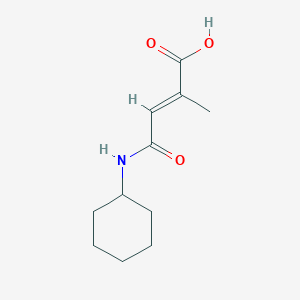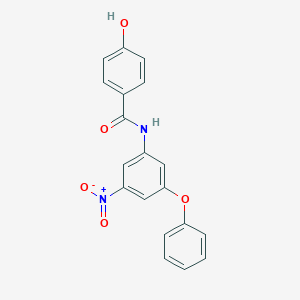![molecular formula C12H5Cl5O3 B455795 5-[(Pentachlorophenoxy)methyl]-2-furaldehyde CAS No. 438220-93-0](/img/structure/B455795.png)
5-[(Pentachlorophenoxy)methyl]-2-furaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[(Pentachlorophenoxy)methyl]-2-furaldehyde is a chemical compound with the molecular formula C12H5Cl5O3 . It has an average mass of 374.431 Da and a monoisotopic mass of 371.868134 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 5 hydrogen atoms, 5 chlorine atoms, and 3 oxygen atoms . The exact mass is 373.865182 g/mol and the monoisotopic mass is 371.868132 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 374.4 g/mol . It has a computed XLogP3-AA value of 5.4, indicating its lipophilicity . It has no hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds . The topological polar surface area is 39.4 Ų .Scientific Research Applications
PCP and Furan Derivatives in Environmental and Health Studies
Treatment Technologies for Contaminated Soil
Research has explored various technologies for removing contaminants like arsenic, chromium, copper, PCP, and dioxins/furans from soil. Thermal treatments, including thermal desorption, have been found effective for organic contaminants, removing more than 99.99% of such substances. However, their effectiveness for inorganic compounds is limited. Chemical processes using acids, bases, redox agents, and surfactants have been considered for extracting both organic and inorganic contaminants from soils (Guemiza et al., 2017).
Environmental Epigenetics and Genome Flexibility
The impact of environmental factors, including certain drugs and pollutants like heavy metals and PCP metabolites, on DNA hydroxymethylation patterns has been studied. Alterations in these patterns can lead to genetic dysfunction and various pathologies, highlighting the need for further research on epigenetically mediated genome flexibility (Efimova et al., 2020).
PCP Contamination and Human Health
Studies have shown that PCP contamination is widespread in the environment and in humans, particularly in areas where schistosomiasis is epidemic. The re-emergence of schistosomiasis has led to increased PCP production and environmental contamination. The health risks associated with PCP and its impurities (PCDD/Fs) in these areas, including thyroid-disrupting effects and cancer risk, are of significant concern (Zheng et al., 2012).
Furan Derivatives from Renewable Carbohydrates
The valorization of sugars from lignocellulosic biomass into furan derivatives like 5-hydroxymethylfurfural (5-HMF) and furfural is a key area of research. These chemicals are used as building blocks for producing a wide range of products. The selection of solvents and reaction conditions for optimizing yields while minimizing environmental impact is crucial in these processes (Esteban et al., 2020).
properties
IUPAC Name |
5-[(2,3,4,5,6-pentachlorophenoxy)methyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5O3/c13-7-8(14)10(16)12(11(17)9(7)15)19-4-6-2-1-5(3-18)20-6/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNFVMJDFMVJDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=O)COC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N'-(3-iodobenzylidene)acetohydrazide](/img/structure/B455712.png)

![N-{3-[N-(9H-xanthen-9-ylcarbonyl)ethanehydrazonoyl]phenyl}benzenesulfonamide](/img/structure/B455716.png)
![3-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]propanohydrazide](/img/structure/B455719.png)

![N-{4-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B455722.png)
![5-bromo-N'-[2-(4-chlorophenoxy)-2-methylpropanoyl]-2-furohydrazide](/img/structure/B455726.png)


![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B455729.png)

![1-{2-[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B455732.png)
![2-ethyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]hexanamide](/img/structure/B455733.png)
